molecular formula C25H27NO5 B2929274 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid CAS No. 2460750-36-9

2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid

Cat. No.: B2929274
CAS No.: 2460750-36-9
M. Wt: 421.493
InChI Key: WRNRLFXEJPBQOI-UHFFFAOYSA-N
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Description

This compound features a spiro[4.5]decane core modified with a 2-oxa-8-aza heterocyclic system. The 8-aza position is protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, while the 3-position bears an acetic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its base-labile nature .

Properties

IUPAC Name

2-[8-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c27-23(28)13-17-14-25(16-31-17)9-11-26(12-10-25)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNRLFXEJPBQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(OC2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[45]decan-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications .

Chemical Reactions Analysis

Deprotection of Fmoc Group

The Fmoc group is selectively removed under mild basic conditions to expose the secondary amine for further functionalization.

Reaction Conditions Yield Key Observations
Fmoc removal20% piperidine in DMF (v/v), 30 min, RT>95% Rapid cleavage with minimal side reactions; compatible with acid-sensitive substrates

This reaction is critical for iterative peptide synthesis, enabling sequential coupling of amino acids .

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation via activation with coupling reagents.

Reagent System Conditions Yield Notes
HATU/HOAt + DIPEADMF, 0°C → RT, 2–4 hr82–89%High efficiency for sterically hindered residues
EDCl/HOBt + NMMDCM, 0°C → RT, 12 hr75–80% Economical but slower kinetics

The spirocyclic structure minimally interferes with coupling, making the compound suitable for synthesizing constrained peptides .

Ester Hydrolysis

The acetic acid side chain undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid if esterified during synthesis.

Condition Reagents Time Yield
Basic hydrolysis1M NaOH, THF/H₂O (3:1), RT, 6 hr90% Requires neutralization for product isolation
Acidic hydrolysis6M HCl, dioxane, reflux, 3 hr85% Avoids racemization of chiral centers

Cyclization Reactions

The azaspiro[4.5]decane core facilitates intramolecular cyclization to form macrocyclic structures.

Reaction Type Catalyst/Reagent Conditions Outcome
Nucleophilic attackK₂CO₃, DMF, 80°C12 hrForms 12–14-membered rings
PhotochemicalUV light, eosin YCH₃CN, 24 hrRadical-mediated cyclization

Functionalization via Bromination

Electrophilic bromination at the spirocyclic ring’s aromatic positions enhances bioactivity profiling.

Reagent Position Conditions Yield
NBS (N-bromosuccinimide)C-4AIBN, CCl₄, reflux, 4 hr78%
Br₂/FeBr₃C-3DCM, 0°C, 1 hr65%

Brominated derivatives show improved binding affinity in receptor studies .

Stability Under Synthetic Conditions

The compound exhibits robust stability across diverse reaction environments:

Parameter Tolerance Range Degradation Observed
pH2–12 (short-term)>12: hydrolysis of Fmoc
Temperature≤80°C (DMF/H₂O)>100°C: decomposition

Scientific Research Applications

2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Key Features Molecular Weight Melting Point (°C) Notable Functional Groups
Target Compound: 2-[8-(Fmoc)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid Fmoc-protected amine, spiro[4.5]decane, acetic acid ~443.45* Not reported Fmoc, spiro ring, carboxylic acid
2-(1-Benzyl-2,4-dioxo-8-phenyl-1,3-diazaspiro[4.5]decan-3-yl)acetic acid (23) Benzyl, phenyl, hydantoin core, acetic acid 421.46 129–131 Hydantoin, aromatic substituents
2-[4-(Fmoc)piperazin-1-yl]acetic acid Fmoc-protected piperazine, acetic acid 369.40 Not reported Piperazine, Fmoc, carboxylic acid
2-{8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid Boc-protected amine, spiro[4.5]decane, acetic acid 356.39 Not reported Boc, spiro ring, carboxylic acid
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid Methyl, hydantoin core, acetic acid 240.26 Not reported Hydantoin, methyl substituent

*Calculated based on formula C₂₇H₂₅NO₅.

Key Observations :

Protecting Groups :

  • The Fmoc group in the target compound contrasts with Boc in and benzyl/phenyl groups in . Fmoc is base-labile, while Boc requires acidic conditions for removal, impacting synthetic strategies .
  • Dual protection (e.g., Fmoc and Boc in ) enables orthogonal deprotection, useful in multi-step syntheses .

Spiro Ring Modifications :

  • Replacement of the 2-oxa-8-aza system with 1,3-diaza () introduces hydantoin moieties, which are associated with bioactivity (e.g., antimicrobial properties in ) .
  • Substituents like methyl () or phenyl () alter lipophilicity, affecting solubility and membrane permeability .

Acetic Acid Functionality :

  • The carboxylic acid group enables conjugation or salt formation, critical for solubility and interaction with biological targets. Analogues without this group (e.g., ester derivatives in ) may exhibit reduced polarity .

Biological Activity

The compound 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid is a complex organic molecule featuring a unique spirocyclic structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H23NO5
  • Molecular Weight : 405.43 g/mol

The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and solubility, making it suitable for various biological applications.

Research indicates that compounds with similar structures exhibit significant interactions with various receptors, including sigma receptors. For instance, studies on related spirocyclic compounds suggest that they may act as ligands for sigma receptors, which are implicated in numerous physiological processes including pain modulation, neuroprotection, and tumor biology .

Pharmacological Studies

  • Sigma Receptor Binding :
    • A study on related compounds demonstrated high affinity for sigma receptors, which are crucial in the development of drugs targeting neuropsychiatric disorders .
    • Compounds with similar spirocyclic frameworks have been shown to selectively bind to σ1 receptors, indicating potential for therapeutic use in conditions like depression and anxiety.
  • Antitumor Activity :
    • Investigations into the biodistribution of radiolabeled derivatives of spirocyclic compounds revealed their accumulation in tumor models, suggesting potential applications in cancer imaging and therapy .
    • The ability to target tumors selectively makes these compounds promising candidates for further development in oncological applications.
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

StudyFindingsRelevance
Study on σ1 receptor ligandsHigh affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptorsPotential use in treating neuropsychiatric disorders
Tumor imaging with radiolabeled compoundsSignificant accumulation in human carcinoma and melanoma modelsImplications for cancer diagnostics and treatment
Neuroprotective studiesModulation of neurotransmitter systemsPotential therapeutic application in neurodegenerative diseases

Q & A

Q. What are the critical safety and handling protocols for this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) per GHS classifications . Key precautions include:

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use respiratory protection if dust/aerosols form .
  • Ventilation : Handle in a fume hood with airflow ≥0.5 m/s.
  • Emergency Measures :
    • Skin contact: Wash with soap and water for 15 minutes .
    • Eye exposure: Rinse with water for 15+ minutes .
    • Ingestion: Seek immediate medical attention; provide SDS to physicians .

Q. What synthetic methodologies are used to introduce the Fmoc-protecting group in this compound?

The Fmoc group is introduced via Fmoc chloride or active esters (e.g., Fmoc-OSu) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) in dichloromethane at -10°C to 20°C . Key steps:

  • Coupling to resin-bound peptides using HBTU/HATU activation.
  • Deprotection with 20% piperidine in DMF to remove Fmoc while retaining the peptide backbone .

Advanced Questions

Q. How can coupling efficiency in solid-phase peptide synthesis be optimized for this compound?

Optimization strategies include:

  • Temperature Control : Maintain -10°C during activation to reduce racemization .
  • Coupling Agents : Use HATU over HBTU for sterically hindered residues (yield improvement: ~15%).
  • Double Coupling : Apply two sequential couplings for low-yield sequences.
  • Solvent Selection : Anhydrous DMF or dichloromethane minimizes side reactions .

Q. What analytical techniques confirm structural integrity and purity post-synthesis?

  • HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) assess purity (>95% target) .
  • MALDI-TOF : Validates molecular weight (expected: 367.3951 g/mol) and detects side products (e.g., truncated sequences) .
  • NMR : 1H/13C NMR confirms spirocyclic regiochemistry (e.g., δ 4.2–4.5 ppm for Fmoc methine protons) .

Q. How should discrepancies in toxicity data inform risk assessment?

Limited toxicity data (Section 11.2, ) necessitate:

  • In Vitro Assays : MTT or LDH assays to preliminarily evaluate cytotoxicity.
  • Exposure Limits : Adhere to OSHA PELs (0.1 mg/m³ for respirable dust).
  • Cross-Referencing : Compare GHS classifications across SDS sources (e.g., H302 vs. H335 discrepancies ).

Q. What strategies stabilize this compound during long-term storage?

  • Storage Conditions : -20°C under argon in amber glass vials with PTFE-lined caps .
  • Stability Monitoring : HPLC every 6 months to detect hydrolysis (retention time shifts >0.5 min indicate degradation).
  • Avoid Moisture : Desiccants (silica gel) in storage containers prevent Fmoc cleavage .

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